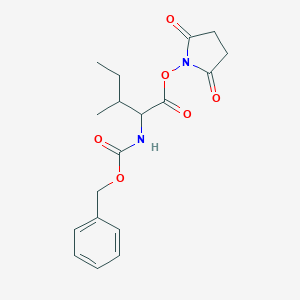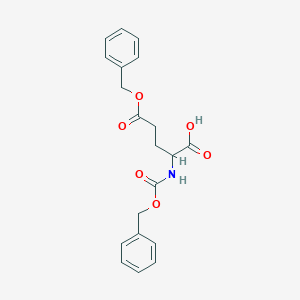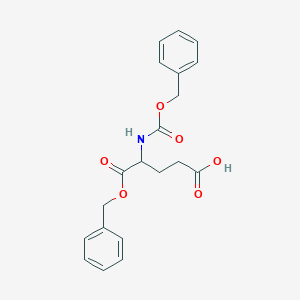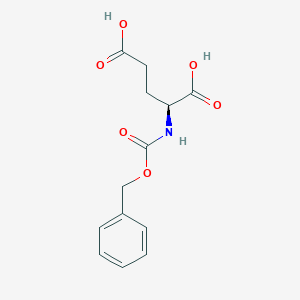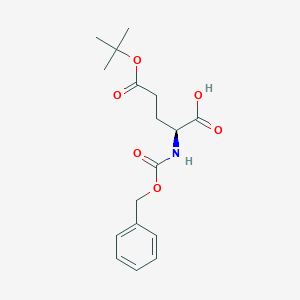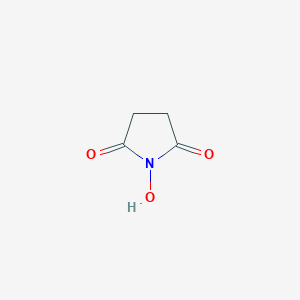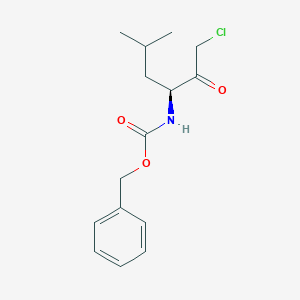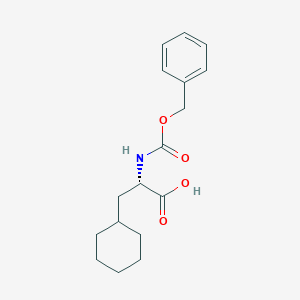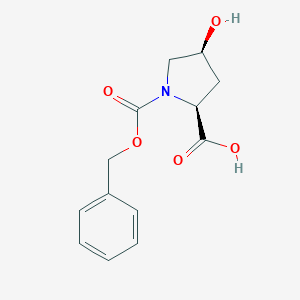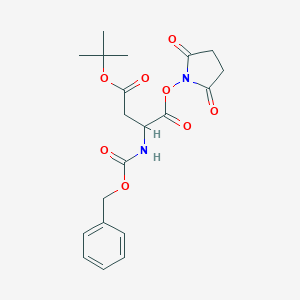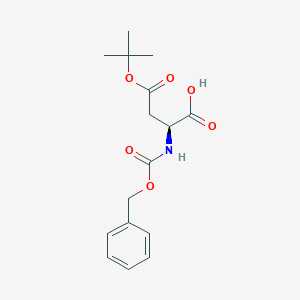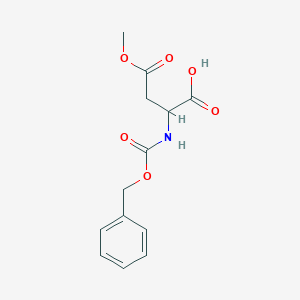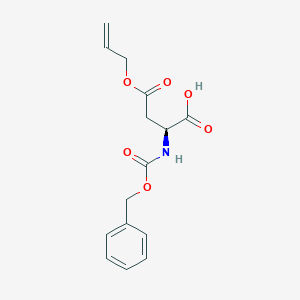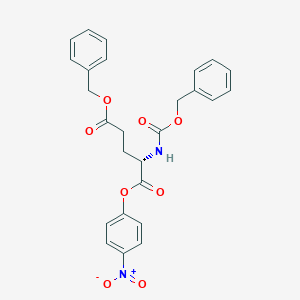
5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate is a synthetic compound with a complex structure. It belongs to the class of organic molecules and is often studied for its potential applications in various fields.
Synthesis Analysis
The synthesis of this compound involves several steps, including esterification , nitration , and amidation . Researchers have developed various synthetic routes to access it, optimizing yields and purity. These methods are documented in scientific literature.
Molecular Structure Analysis
The molecular formula of 5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate is C~24~H~20~N~2~O~7~ . Its structure comprises a central pentanedioate core with benzyl, nitrophenyl, and phenylmethoxycarbonylamino substituents. The stereochemistry at the chiral center (2S) is crucial for its biological activity.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including hydrolysis , reduction , and ester cleavage . Researchers have investigated its reactivity under different conditions, shedding light on its behavior in various environments.
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a specific melting point, which can vary based on its crystalline form.
- Solubility : It may dissolve in certain organic solvents but remain insoluble in water.
- Color and Odor : Depending on the specific derivative, it may appear as a white to yellow powder or crystalline solid with a characteristic odor.
Aplicaciones Científicas De Investigación
Catalysis and Green Chemistry
Recent advances in catalysis highlight the potential application of various intermediates for the selective hydrogenation of furfural and its derivatives to pentanediol, a high-value chemical with extensive applications. The design and application of catalysts are critical, with research focusing on the synthesis of 1,2-PeD and 1,5-PeD from furfural derivatives, emphasizing the importance of catalyst type, reaction mechanisms, and the synergy between active metals and doped transition metal oxides (Tan et al., 2021).
Biomedical Research
In the field of biomedical research, specific compounds have been studied for their potential therapeutic applications, including the modulation of ion transport in human kidney cell lines. This research has implications for the treatment of hypertensive states and respiratory distress, highlighting the importance of understanding the mechanisms of action of various compounds (Bernardinelli et al., 2016).
Material Science
The synthesis and characterization of methylene-linked liquid crystal dimers reveal insights into the properties and applications of novel liquid crystalline materials. Such materials have potential applications in display technologies and sensors, with research focusing on the transition properties and phase behavior of these compounds (Henderson & Imrie, 2011).
Green Chemistry Synthesis
A practical synthesis of 5,5′-Methylene-bis(benzotriazole) demonstrates the importance of developing environmentally benign and efficient methods for preparing key intermediates. Such compounds have applications in the manufacture of metal passivators and light-sensitive materials, underscoring the role of green chemistry in industrial applications (Gu et al., 2009).
Drug Discovery
The discovery and investigation of specific antineoplastic agents illustrate the role of novel compounds in the development of cancer therapies. These studies focus on the cytotoxic properties, tumor-selective toxicity, and mechanisms of action, highlighting the potential of these compounds as drug candidates (Hossain et al., 2020).
Environmental Chemistry
Research on the degradation of acetaminophen by advanced oxidation processes provides insights into the pathways, by-products, and biotoxicity of pharmaceutical compounds in the environment. This research contributes to the understanding of environmental impacts and the development of methods for treating pharmaceutical pollution (Qutob et al., 2022).
Safety And Hazards
As with any chemical compound, safety precautions are essential. Researchers handling 5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate should follow established protocols for personal protective equipment , ventilation , and safe disposal . Additionally, its potential toxicity and environmental impact warrant further investigation.
Direcciones Futuras
Future research should focus on:
- Biological Activity : Investigating its potential as a drug candidate or bioactive molecule.
- Structural Modifications : Designing derivatives with improved properties.
- Mechanistic Studies : Unraveling its interactions at the molecular level.
Propiedades
IUPAC Name |
5-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O8/c29-24(34-17-19-7-3-1-4-8-19)16-15-23(27-26(31)35-18-20-9-5-2-6-10-20)25(30)36-22-13-11-21(12-14-22)28(32)33/h1-14,23H,15-18H2,(H,27,31)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARQXTFBGGEDHC-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


